![molecular formula C11H19N3 B12625012 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine CAS No. 918419-43-9](/img/structure/B12625012.png)
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine is an organic compound with the molecular formula C11H19N3 It is a derivative of phenylpropane and contains both dimethylamino and diamine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with nitromethane to form 2-[4-(dimethylamino)phenyl]-2-nitropropane. This intermediate is then reduced using hydrogenation to yield the desired compound. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas and a catalyst to further reduce any nitro groups present in intermediates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism by which 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diamine group can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
Comparison
Compared to similar compounds, 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine is unique due to the presence of the phenyl group, which can enhance its stability and reactivity
特性
CAS番号 |
918419-43-9 |
|---|---|
分子式 |
C11H19N3 |
分子量 |
193.29 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H19N3/c1-14(2)11-5-3-9(4-6-11)10(7-12)8-13/h3-6,10H,7-8,12-13H2,1-2H3 |
InChIキー |
KSBAVMXDRTXDNZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)
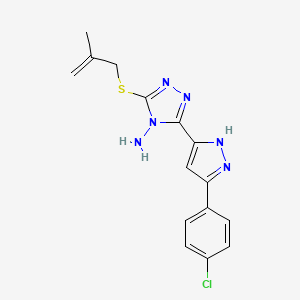
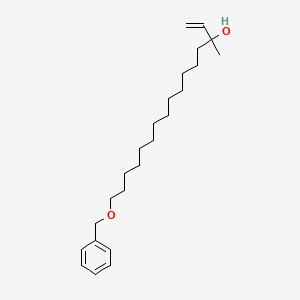
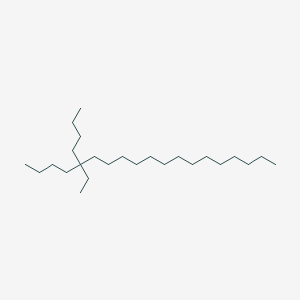
![Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone](/img/structure/B12624946.png)
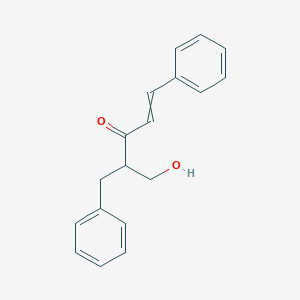
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)

![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)
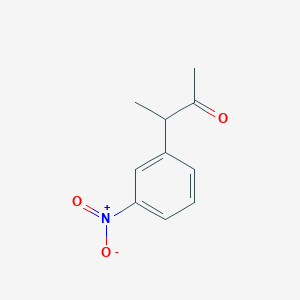
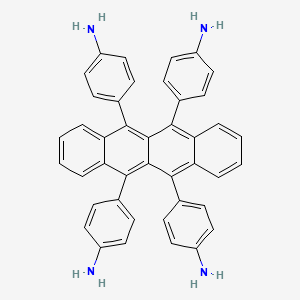
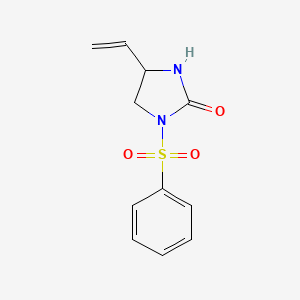
![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)
